molecular formula C15H21N3S B15059828 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole

Katalognummer: B15059828
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: PTSIZSIQEFNQTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole is an organic compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a tert-butyl group and a piperazine ring attached to the benzo[d]thiazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with tert-butyl isocyanide and piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d]thiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzo[d]thiazoles.

Wissenschaftliche Forschungsanwendungen

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate
  • 6-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)methylamino)quinoline-4-carboxylic acid

Uniqueness

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole is unique due to its specific combination of functional groups and the benzo[d]thiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C15H21N3S

Molekulargewicht

275.4 g/mol

IUPAC-Name

6-tert-butyl-2-piperazin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C15H21N3S/c1-15(2,3)11-4-5-12-13(10-11)19-14(17-12)18-8-6-16-7-9-18/h4-5,10,16H,6-9H2,1-3H3

InChI-Schlüssel

PTSIZSIQEFNQTL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.